Nooglutil
Overview
Description
Nooglutil, also known as N-5-HydroxyNicotinoyl-L-Glutamic acid , is a nootropic agent that was studied at the Research Institute of Pharmacology, Russian Academy of Medical Sciences as a potential treatment for amnesia . It has a variety of central nervous system effects . It combines L-glutamic acid and hydroxynicotinic acid (related to niacin, aka vitamin B3) .
Molecular Structure Analysis
Nooglutil has a molecular formula of C11H12N2O6 . Its average mass is 268.223 Da and its monoisotopic mass is 268.069550 Da . It contains a total of 31 bonds; 19 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 carboxylic acids (aliphatic), 1 secondary amide (aromatic), 2 hydroxyl groups, and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis
Nooglutil has a molar mass of 268.225 g·mol−1 . The exact mass is 268.07 and the molecular weight is 268.220 . The elemental analysis shows that it contains C, 49.26; H, 4.51; N, 10.44; O, 35.79 .Scientific Research Applications
Neuroprotection in Brain Trauma
Nooglutil has been studied for its potential neuroprotective effects in cases of acute craniocerebral trauma. Research on rats indicates that Nooglutil can prevent changes in mitochondrial respiration in the brain caused by trauma, suggesting its efficacy in mitigating brain damage after such incidents (Novikov & Kovaleva, 1997).
Influence on Learning and Memory
Studies have explored Nooglutil's impact on different forms of operant learning in rats. Findings suggest that Nooglutil can enhance certain types of learning responses, indicating its potential utility in cognitive enhancement or in treating cognitive impairments (Inozemtsev et al., 1993).
Pharmacokinetics and Bioavailability
The bioavailability of Nooglutil in tablet form has been evaluated in rabbits. This research is crucial in understanding how Nooglutil is absorbed and utilized in the body, which has implications for its effectiveness and potential therapeutic use (Chesnokova et al., 1998).
Impact on Electrical Activity in the Brain
Nooglutil's effects on electrical activity in the rat hippocampal CA1 area have been investigated. This research sheds light on how Nooglutil interacts with neural processes at a cellular level, potentially informing its use in neurological or psychiatric conditions (Motin et al., 2000).
Neurophysiological Analysis
A neurophysiological analysis of Nooglutil compared to other nootropics has been conducted, focusing on its effects on memory and cognitive processes. Such studies are critical for understanding Nooglutil's unique properties and potential advantages over other nootropic substances (Krapivin et al., 1994).
Treatment of Posttraumatic Hemorrhagic Stroke
Nooglutil has been evaluated for its neuroprotective action in rats with a model of hemorrhagic stroke. These findings could be pivotal in developing new treatments for stroke and related neurological conditions (Garibova et al., 2003).
Vestibular-Protective Properties
Research on rats and cats has shown that Nooglutil possesses vestibular-protective properties, suggesting its potential use in conditions related to motion sickness or vestibular disorders (Yasnetsov et al., 1995)
Safety And Hazards
The safety data sheet for Nooglutil advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
(2S)-2-[(5-hydroxypyridine-3-carbonyl)amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O6/c14-7-3-6(4-12-5-7)10(17)13-8(11(18)19)1-2-9(15)16/h3-5,8,14H,1-2H2,(H,13,17)(H,15,16)(H,18,19)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZGYOJFPGPYCS-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1O)C(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC=C1O)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90920687 | |
Record name | Nooglutyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90920687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nooglutil | |
CAS RN |
112193-35-8 | |
Record name | Nooglutil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112193-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nooglutil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112193358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nooglutyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90920687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NOOGLUTYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09UM5JOS3W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.